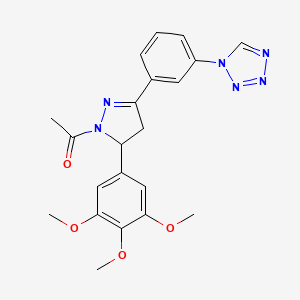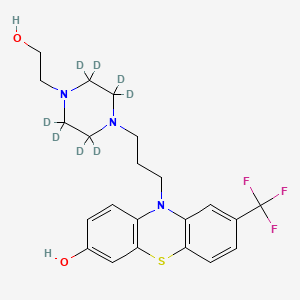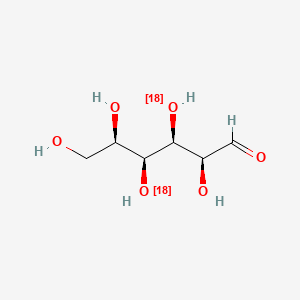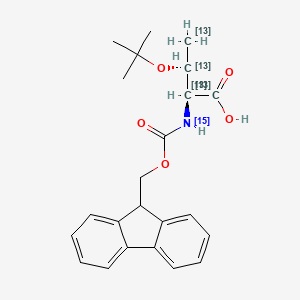
Rsv-IN-7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rsv-IN-7 is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure and properties, which make it a valuable subject of study for researchers aiming to develop new therapeutic agents and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rsv-IN-7 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary depending on the desired purity and yield of the final product. Commonly used methods include:
Step 1 Preparation of Intermediate Compounds: - This involves the reaction of starting materials under controlled conditions to form intermediate compounds. These reactions often require specific catalysts and solvents to ensure high efficiency and selectivity.
Step 2 Formation of this compound: - The intermediate compounds are then subjected to further reactions, such as cyclization or condensation, to form the final product, this compound. These reactions typically require precise temperature control and the use of specific reagents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This often requires the use of specialized equipment and optimization of reaction conditions to ensure consistent quality and yield. Key considerations in industrial production include:
Optimization of Reaction Conditions: - This involves fine-tuning parameters such as temperature, pressure, and reaction time to maximize yield and minimize by-products.
Purification and Isolation: - After the synthesis, the compound is purified using techniques such as crystallization, distillation, or chromatography to remove impurities and obtain the final product in its pure form.
化学反应分析
Types of Reactions
Rsv-IN-7 undergoes various chemical reactions, including:
Oxidation: - This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often resulting in the formation of new functional groups.
Reduction: - This reaction involves the addition of hydrogen or the removal of oxygen, leading to the conversion of functional groups to their reduced forms.
Substitution: - This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
The chemical reactions of this compound typically require specific reagents and conditions, such as:
Oxidizing Agents: - Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: - Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Catalysts: - Catalysts such as palladium on carbon, platinum, and nickel are often used to facilitate reactions and improve yields.
Major Products Formed
The major products formed from the chemical reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
科学研究应用
Rsv-IN-7 has a wide range of scientific research applications, including:
Chemistry: - In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: - In biology, this compound is studied for its potential effects on biological systems. Researchers investigate its interactions with enzymes, receptors, and other biomolecules to understand its mechanism of action and potential therapeutic uses.
Medicine: - In medicine, this compound is explored for its potential as a therapeutic agent. Studies focus on its efficacy in treating various diseases, its pharmacokinetics, and its safety profile.
Industry: - In industry, this compound is used in the development of new materials and products. Its unique properties make it suitable for applications in fields such as materials science, nanotechnology, and pharmaceuticals.
作用机制
The mechanism of action of Rsv-IN-7 involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Key aspects of its mechanism of action include:
Molecular Targets: - this compound targets specific proteins or receptors involved in biological processes. By binding to these targets, it can alter their function and influence cellular pathways.
Pathways Involved: - The pathways affected by this compound depend on its specific interactions with molecular targets. These pathways may include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Rsv-IN-7 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
Nirsevimab: - A monoclonal antibody targeting the respiratory syncytial virus fusion protein.
Palivizumab: - Another monoclonal antibody used for the prevention of respiratory syncytial virus infections.
Ziresovir: - An orally bioavailable respiratory syncytial virus fusion protein inhibitor.
By comparing this compound with these compounds, researchers can better understand its unique properties and potential advantages in various applications.
属性
分子式 |
C27H22F3N7O3 |
|---|---|
分子量 |
549.5 g/mol |
IUPAC 名称 |
(3S)-3-[[5-[3-morpholin-4-yl-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-yl]amino]-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C27H22F3N7O3/c28-27(29,30)17-14-20(37-10-12-39-13-11-37)22(31-15-17)25-35-36-26(40-25)34-23-24(38)32-19-9-5-4-8-18(19)21(33-23)16-6-2-1-3-7-16/h1-9,14-15,23H,10-13H2,(H,32,38)(H,34,36)/t23-/m1/s1 |
InChI 键 |
VGGNPZNYTJXPEW-HSZRJFAPSA-N |
手性 SMILES |
C1COCCN1C2=C(N=CC(=C2)C(F)(F)F)C3=NN=C(O3)N[C@@H]4C(=O)NC5=CC=CC=C5C(=N4)C6=CC=CC=C6 |
规范 SMILES |
C1COCCN1C2=C(N=CC(=C2)C(F)(F)F)C3=NN=C(O3)NC4C(=O)NC5=CC=CC=C5C(=N4)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[(4-oxo-3H-quinazolin-7-yl)sulfanyl]phenyl]urea](/img/structure/B15142477.png)
![2-[(2S,5R,8S,11S)-8-[4-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxycarbonylamino]butyl]-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B15142483.png)
![5-[[4-Chloro-2-[(3-hydroxy-4-methylphenyl)methylamino]anilino]methyl]-2-methylphenol](/img/structure/B15142488.png)

![N-[3-[5-(2-aminopyrimidin-4-yl)-2-piperidin-2-yl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B15142498.png)




